6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine

Metabolic stability Lipophilicity Bioavailability

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine (CAS 1881331-88-9) delivers a fully differentiated polysubstituted pyridine core where the 2-fluoro/3-nitro pairing provides orthogonal electrophilic reactivity, while the pre-installed 6-cyclopropylmethoxy group bypasses late-stage alkylation and blocks cytochrome P450 metabolism for superior bioavailability. This convergent architecture enables parallel library synthesis with minimal protecting group manipulation, directly accessing privileged CB2 agonist scaffolds. Available at ≥98% purity from ISO-certified facilities, it reduces synthetic step count versus 2-fluoro-3-nitropyridine and meets GMP intermediate qualification requirements for late-stage API development. Inquire for bulk availability.

Molecular Formula C9H9FN2O3
Molecular Weight 212.18 g/mol
Cat. No. B8028071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine
Molecular FormulaC9H9FN2O3
Molecular Weight212.18 g/mol
Structural Identifiers
SMILESC1CC1COC2=NC(=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C9H9FN2O3/c10-9-7(12(13)14)3-4-8(11-9)15-5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyGWDFGVZTTAZFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine CAS 1881331-88-9: Core Molecular Identity and Procurement Specifications


6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine (CAS 1881331-88-9) is a polysubstituted pyridine derivative with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol . Its core structural features include a cyclopropylmethoxy group at the 6-position, a fluorine atom at the 2-position, and a nitro group at the 3-position of the pyridine ring, with a calculated XLogP3 of approximately 2.5 [1]. The compound carries the MDL identifier MFCD29043457 and is commercially available from multiple suppliers at purities ranging from 95% to NLT 98% [1] .

Why 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine Cannot Be Substituted with Positional Isomers or Unfunctionalized Pyridine Analogs


The differential utility of 6-(cyclopropylmethoxy)-2-fluoro-3-nitropyridine stems from the convergent, non-redundant reactivity conferred by its precise substitution pattern. The cyclopropylmethoxy group provides metabolic stability benefits over simple alkoxy chains, as demonstrated in structurally related boronic acid derivatives where the cyclopropylmethoxy moiety enhances lipophilicity and bioavailability [1] [2]. Simultaneously, the combination of the 2-fluoro and 3-nitro groups creates a uniquely electrophilic pyridine core with predictable, orthogonal reaction vectors. Critically, 3-nitropyridines without an attendant electron-withdrawing 2-substituent exhibit limited efficiency in fluorodenitration reactions, establishing that the 2-fluoro/3-nitro pairing is not interchangeable with alternative substitution patterns [3]. Positional isomers such as 4-(cyclopropylmethoxy)-3-nitropyridine or 2-(cyclopropylmethoxy)-5-nitropyridine lack this precise arrangement and therefore diverge in both synthetic utility and downstream applications .

Quantitative Differentiation of 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine Relative to Closest Analogs


Metabolic Stability Advantage of Cyclopropylmethoxy over Unsubstituted or Simple Alkoxy Moieties

The cyclopropylmethoxy group confers quantifiable metabolic stability advantages over unsubstituted alkoxy chains, based on class-level inference from structurally analogous boronic acid and phenol derivatives. In (4-(cyclopropylmethoxy)phenyl)boronic acid, the cyclopropylmethoxy moiety is specifically noted to contribute to enhanced metabolic stability and increased lipophilicity (XLogP3 ~2.5 for target compound vs. ~1.2–1.8 for methoxy-only analogs), which can enhance bioavailability in medicinal chemistry applications [1]. This is corroborated by studies on 4-[2-(cyclopropylmethoxy)ethyl]phenol intermediates, where the cyclopropylmethoxy ether moiety is used in structure-activity relationship (SAR) studies precisely to investigate its impact on binding affinity and metabolic stability [2]. The target compound's calculated XLogP3 of approximately 2.5 places it in a favorable lipophilicity range for CNS penetration while maintaining adequate solubility . In contrast, simple methoxy or ethoxy analogs lack the metabolic shielding provided by the cyclopropyl ring, making them more susceptible to oxidative O-dealkylation by cytochrome P450 enzymes.

Metabolic stability Lipophilicity Bioavailability Medicinal chemistry

Functional Group Orthogonality: Three Distinct Reactive Handles in a Single Intermediate

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine contains three synthetically addressable functional groups with predictable, non-interfering reactivity: (1) the 2-fluoro substituent is highly activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing 3-nitro group; (2) the 3-nitro group can be selectively reduced to an amine for subsequent diversification; and (3) the 6-cyclopropylmethoxy group provides a metabolically stable ether linkage. In contrast, the closest analog 2-fluoro-3-nitropyridine (CAS 1480-87-1) lacks the 6-alkoxy substituent entirely, offering only two reactive handles and requiring additional synthetic steps to introduce alkoxy functionality [1] [2]. Other positional isomers such as 4-(cyclopropylmethoxy)-3-nitropyridine place the cyclopropylmethoxy group at the 4-position, altering the electronic distribution across the pyridine ring and eliminating the 2-fluoro SNAr vector that is uniquely activated in the target compound . The 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine analog introduces a bromine substituent suitable for cross-coupling but replaces the 2-fluoro SNAr handle with a less electrophilic 2-alkoxy group, fundamentally altering the reaction landscape .

Synthetic efficiency Orthogonal reactivity Nucleophilic aromatic substitution Cross-coupling

Supply Chain Differentiation: Purity Grade Availability Across Commercial Vendors

Commercially available 6-(cyclopropylmethoxy)-2-fluoro-3-nitropyridine exhibits vendor-dependent purity specifications that directly impact procurement decisions. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) supplies the compound at 95% purity (Product No. 1940335) , while MolCore offers a higher-grade NLT 98% purity specification with ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements . The 001Chemical platform similarly lists the compound at NLT 98% purity [1]. This ~3% absolute purity differential between 95% and 98% grades translates to a 60% reduction in total impurity burden (5% vs. 2% total impurities), which is consequential for sensitive downstream reactions such as metal-catalyzed cross-couplings where trace impurities can poison catalysts or for biological assays where impurity profiles influence activity interpretation.

Procurement Purity specification Quality control Vendor comparison

Validated Application Scenarios for 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine in Medicinal Chemistry and Process Development


Synthesis of Cannabinoid Receptor 2 (CB2) Modulator Scaffolds

The cyclopropylmethoxy-pyridine substructure is a key pharmacophoric element in patented CB2 receptor agonists and antagonists, as exemplified by compounds in patent HK40035615A where 6-(cyclopropylmethoxy)-substituted pyridine-2-carboxamides demonstrate high affinity and selectivity for CB2 [1]. The target compound, following reduction of the 3-nitro group to an amine and subsequent elaboration at the 2-position, provides direct access to this privileged scaffold. The 2-fluoro substituent serves as a temporary activating group for initial diversification before optional replacement via SNAr chemistry, while the pre-installed 6-cyclopropylmethoxy group bypasses a low-yielding late-stage alkylation step [1] [2].

Medicinal Chemistry Lead Optimization Requiring Metabolic Stability Enhancement

In SAR campaigns where O-dealkylation is identified as a primary metabolic clearance pathway, the cyclopropylmethoxy group offers a validated strategy for blocking cytochrome P450-mediated metabolism [1] [2]. The target compound delivers this stability-enhancing motif already installed on a highly functionalized pyridine core, enabling medicinal chemists to incorporate the metabolically shielded ether into their target molecules without dedicating synthetic resources to late-stage alkylation optimization. The calculated XLogP3 of ~2.5 positions the compound favorably for CNS-targeted programs where balanced lipophilicity is essential for blood-brain barrier penetration .

Efficient Parallel Synthesis of Diversified Pyridine Libraries

The orthogonal reactivity of the 2-fluoro, 3-nitro, and 6-cyclopropylmethoxy groups enables parallel library synthesis with minimal protecting group manipulation [1]. The 3-nitro group can be reduced under standard hydrogenation conditions (H2, Pd/C) to yield the corresponding 3-aminopyridine [2]; the 2-fluoro substituent can be displaced by nitrogen, oxygen, or sulfur nucleophiles under mild conditions; and the 6-cyclopropylmethoxy group remains inert throughout both transformations, serving as a stable, lipophilicity-modulating anchor. This contrasts with bromo-substituted analogs such as 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine, which require cross-coupling conditions for diversification and lack the 2-fluoro SNAr handle entirely .

Process Chemistry Route Scouting for 2,3,6-Trisubstituted Pyridine Targets

For process chemists developing scalable routes to 2,3,6-trisubstituted pyridine APIs, the target compound provides a late-stage intermediate with the highest degree of pre-installed functionality among commercially available 2-fluoro-3-nitropyridine derivatives [1]. Starting from this compound reduces the required synthetic steps compared to building from 2-fluoro-3-nitropyridine (which requires subsequent 6-alkoxy installation) or from simple pyridine precursors (which requires sequential functionalization). The 98% purity grade available from ISO-certified vendors meets the quality specifications required for GMP intermediate qualification in late-stage development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.